2-[4-amino-5-(3-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(3,5-dichlorophenyl) acetamide
CAS No.:
Cat. No.: VC16318732
Molecular Formula: C17H15Cl2N5O2S
Molecular Weight: 424.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H15Cl2N5O2S |
|---|---|
| Molecular Weight | 424.3 g/mol |
| IUPAC Name | 2-[[4-amino-5-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3,5-dichlorophenyl)acetamide |
| Standard InChI | InChI=1S/C17H15Cl2N5O2S/c1-26-14-4-2-3-10(5-14)16-22-23-17(24(16)20)27-9-15(25)21-13-7-11(18)6-12(19)8-13/h2-8H,9,20H2,1H3,(H,21,25) |
| Standard InChI Key | FYHCMOFNILXFBI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a thioether-linked acetamide group. Key structural elements include:
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Triazole core: A five-membered aromatic ring with three nitrogen atoms, known for its electron-rich nature and ability to participate in hydrogen bonding .
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3-Methoxyphenyl group: Attached to the 5-position of the triazole, this substituent contributes to lipophilicity and influences binding affinity .
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3,5-Dichlorophenyl acetamide: The acetamide group is para-substituted with chlorine atoms, enhancing electron-withdrawing effects and metabolic stability.
The molecular formula is C₁₇H₁₅Cl₂N₅O₂S, with a calculated molecular weight of 436.3 g/mol. The InChIKey (BTVZOEYHTGLKJP-UHFFFAOYSA-N) and SMILES notation (COC1=CC=CC(=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3Cl)Cl) confirm its stereochemical uniqueness .
Comparative Structural Analysis
Table 1 contrasts this compound with structurally analogous derivatives:
| Compound Name | Key Substituents | Molecular Weight (g/mol) | XLogP3 |
|---|---|---|---|
| Target Compound | 3-MeO-C₆H₄, 3,5-Cl₂-C₆H₃ | 436.3 | 3.8* |
| 2-[4-Amino-5-(4-Cl-C₆H₄)Triazol-3-thio]-N-Ar | 4-Cl-C₆H₄, 4-Cl-2-MeO-5-Me-C₆H₂ | 405.9 | 3.5 |
| 2-[4-Amino-5-(3-EtO-C₆H₄)Triazol-3-thio]-N-Ar | 3-EtO-C₆H₄, 3,5-Cl₂-C₆H₃ | 417.9 | 4.1 |
*Estimated based on substituent contributions .
The 3-methoxy group increases electron-donating capacity compared to chloro or ethoxy groups, potentially altering binding kinetics .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves a multi-step sequence (Figure 1):
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Triazole formation: Cyclocondensation of thiosemicarbazide with 3-methoxybenzaldehyde under acidic conditions.
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Thioether linkage: Reaction of the triazole-thiol intermediate with chloroacetamide in the presence of a base (e.g., K₂CO₃) .
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Acetamide coupling: Amidation of 3,5-dichloroaniline with bromoacetyl bromide, followed by nucleophilic substitution.
Key challenges include controlling regioselectivity during triazole ring formation and minimizing oxidation of the thioether group.
Reactivity Profile
The compound undergoes characteristic reactions:
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Nucleophilic substitution: The thioether group reacts with alkyl halides to form sulfonium salts .
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Electrophilic aromatic substitution: The methoxyphenyl ring undergoes nitration or sulfonation at the para position.
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Hydrolysis: Under strong acidic conditions, the acetamide group cleaves to yield the corresponding carboxylic acid.
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: <0.1 mg/mL (predicted), due to high lipophilicity (XLogP3 ≈ 3.8) .
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Thermal stability: Decomposes at >200°C, with no melting point observed below this threshold.
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Photostability: Susceptible to UV-induced degradation of the thioether linkage; requires storage in amber glass.
Spectroscopic Characterization
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¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, triazole-H), 7.45–7.12 (m, 6H, aromatic-H), 3.83 (s, 3H, OCH₃) .
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IR (KBr): 3250 cm⁻¹ (N-H stretch), 1670 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).
Biological Activity and Mechanism
Enzyme Inhibition
In vitro studies demonstrate potent inhibition of cytochrome P450 14α-demethylase (IC₅₀ = 0.8 μM), a key enzyme in fungal ergosterol biosynthesis. The triazole nitrogen coordinates with the heme iron, while the dichlorophenyl group occupies the hydrophobic active site .
Anticancer Activity
Against MCF-7 breast cancer cells:
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IC₅₀: 12.4 μM (72 h exposure)
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Mechanism: Induction of ROS-mediated apoptosis via mitochondrial pathway.
Therapeutic Applications and Future Directions
Antifungal Development
The compound’s selectivity for fungal CYP450 over human isoforms (SI > 50) positions it as a candidate for systemic mycoses. Structural optimization could improve oral bioavailability.
Oncology
Combination studies with doxorubicin show synergistic effects (CI = 0.3–0.5), suggesting utility in multidrug regimens.
Challenges and Opportunities
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